2,6-Dimethylthiomorpholine 1-oxide
Description
2,6-Dimethylthiomorpholine 1-oxide is a sulfur-containing heterocyclic compound characterized by a six-membered thiomorpholine ring with methyl substituents at the 2- and 6-positions and a sulfoxide (S=O) functional group at the 1-position. Thiomorpholine derivatives are widely used in organic synthesis, pharmaceuticals, and coordination chemistry due to their electron-rich sulfur centers and tunable steric/electronic properties .
Properties
Molecular Formula |
C6H13NOS |
|---|---|
Molecular Weight |
147.24 g/mol |
IUPAC Name |
2,6-dimethyl-1,4-thiazinane 1-oxide |
InChI |
InChI=1S/C6H13NOS/c1-5-3-7-4-6(2)9(5)8/h5-7H,3-4H2,1-2H3 |
InChI Key |
OLIXMODZQVKARI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC(S1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylthiomorpholine 1-oxide typically involves the oxidation of 2,6-dimethylthiomorpholine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent under mild conditions. The reaction proceeds as follows:
2,6-Dimethylthiomorpholine+H2O2→2,6-Dimethylthiomorpholine 1-oxide+H2O
Industrial Production Methods
Industrial production methods for 2,6-Dimethylthiomorpholine 1-oxide are not well-documented in the literature. large-scale synthesis would likely involve similar oxidation reactions with optimized conditions for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylthiomorpholine 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines.
Major Products Formed
Oxidation: 2,6-Dimethylthiomorpholine 1,1-dioxide (sulfone).
Reduction: 2,6-Dimethylthiomorpholine (sulfide).
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
2,6-Dimethylthiomorpholine 1-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfoxides and sulfones.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dimethylthiomorpholine 1-oxide involves its ability to undergo oxidation and reduction reactions. The sulfoxide group can interact with various molecular targets, including enzymes and proteins, potentially altering their function. The exact molecular pathways and targets are still under investigation, but its reactivity suggests it could modulate oxidative stress and redox balance in biological systems.
Comparison with Similar Compounds
Structural and Functional Differences
Research Findings and Limitations
While direct research on 2,6-dimethylthiomorpholine 1-oxide is sparse, studies on analogous compounds provide critical insights:
- Coordination Chemistry: The non-oxidized thiomorpholine exhibits strong metal-binding capabilities, whereas sulfoxides (like the 1-oxide) are less effective due to steric and electronic changes .
- Pharmaceutical Relevance : Sulfone derivatives (e.g., thiomorpholine-1,1-dioxide) are prevalent in drug candidates for their metabolic stability and polarity .
Key Limitations :
No experimental data on the 1-oxide’s biological activity or synthetic routes.
Safety profiles for oxidized derivatives remain speculative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
